

# Bis-Glyceryl Ascorbate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Glyceryl ascorbate |           |
| Cat. No.:            | B15597798          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

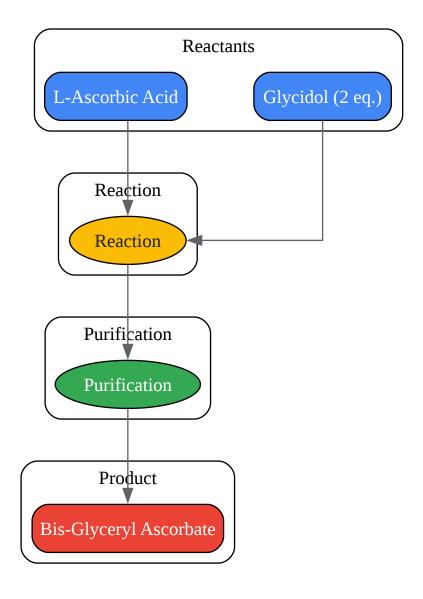
#### **Abstract**

Bis-glyceryl ascorbate, a novel water-soluble derivative of ascorbic acid, has emerged as a promising ingredient in cosmetic and dermatological applications. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and biological activities. By conjugating ascorbic acid with two glycerin molecules, bis-glyceryl ascorbate exhibits significantly improved stability against oxidation compared to its parent compound, L-ascorbic acid.[1][2] Its non-ionic nature contributes to enhanced skin permeability.[1] This document details the current understanding of its mechanism of action, including its role as an antioxidant, a promoter of collagen synthesis, and an inhibitor of melanogenesis. Furthermore, this guide provides detailed experimental protocols for the evaluation of these properties and summarizes the available quantitative data to facilitate its application in research and product development.

### Introduction

Vitamin C (L-ascorbic acid) is a well-established antioxidant and a critical cofactor in various physiological processes, including collagen synthesis.[3][4] However, its inherent instability in aqueous solutions and susceptibility to oxidation have limited its use in cosmetic and pharmaceutical formulations. To overcome these limitations, various derivatives of ascorbic acid have been developed, including bis-glyceryl ascorbate.




Bis-glyceryl ascorbate, also known under the trade name Amitose DGA, is a patented vitamin C derivative where ascorbic acid is bound to two glycerin molecules.[5][6] This structural modification imparts several advantageous properties, including enhanced stability and increased skin permeability, making it a superior alternative to traditional ascorbic acid for topical applications.[1] This guide aims to consolidate the available technical information on bisglyceryl ascorbate to support its further investigation and application.

## Synthesis of Bis-Glyceryl Ascorbate

While the specific, patented synthesis process from the primary manufacturer, Seiwa Kasei, is proprietary, a plausible synthetic route can be inferred from general organic chemistry principles and existing literature on the synthesis of similar ascorbyl esters. The synthesis likely involves the reaction of L-ascorbic acid with a protected form of glycerol, such as glycidol, under controlled conditions.

Hypothesized Synthesis Workflow





Click to download full resolution via product page

A simplified workflow for the potential synthesis of bis-glyceryl ascorbate.

## **Physicochemical Properties**

Bis-glyceryl ascorbate is a water-soluble, non-ionic molecule.[1] Its key physicochemical properties are summarized in the table below. The derivatization with glycerin significantly improves its stability in aqueous solutions and cosmetic formulations.[1][2]



| Property             | Value                                                                          | Source   |
|----------------------|--------------------------------------------------------------------------------|----------|
| Chemical Name        | 2,3-bis(2,3-dihydroxypropyl)-L-ascorbic acid                                   | Inferred |
| INCI Name            | Bis-Glyceryl Ascorbate                                                         | [5]      |
| CAS Number           | 1120360-14-6                                                                   |          |
| Molecular Formula    | C12H20O10                                                                      |          |
| Molecular Weight     | 324.28 g/mol                                                                   |          |
| Appearance           | Colorless to slightly yellowish liquid                                         | [6]      |
| Solubility           | Water-soluble                                                                  | [1]      |
| Ionicity             | Non-ionic                                                                      | [1]      |
| Recommended pH Range | 3.0 - 6.0                                                                      | [6]      |
| Stability            | More stable against oxidation than L-ascorbic acid in aqueous solutions.[1][2] | [1][2]   |

## **Biological Properties and Mechanism of Action**

Bis-**glyceryl ascorbate** retains the beneficial biological activities of vitamin C with enhanced efficacy due to its improved stability and permeability.

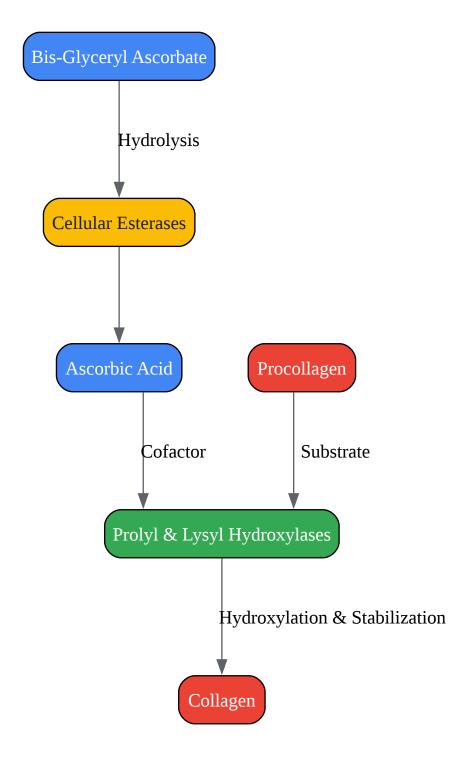
### **Antioxidant Activity**

Like ascorbic acid, bis-**glyceryl ascorbate** functions as a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is crucial for mitigating the effects of environmental stressors such as UV radiation and pollution.

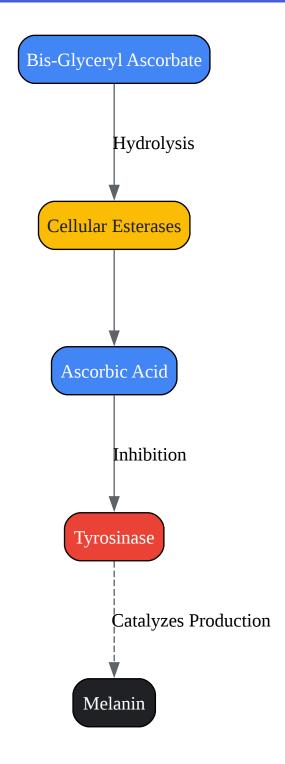
### **Collagen Synthesis**

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen. By providing a stable source of









ascorbic acid to the skin, bis-**glyceryl ascorbate** is reported to enhance collagen production, thereby improving skin elasticity and reducing the appearance of fine lines and wrinkles.[1]

Signaling Pathway for Ascorbic Acid-Mediated Collagen Synthesis









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Bis-Glyceryl Ascorbate | Cosmetic Ingredients Guide [ci.guide]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 4. Regulation of collagen synthesis by ascorbic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulprospector.com [ulprospector.com]
- 6. happi.com [happi.com]
- To cite this document: BenchChem. [Bis-Glyceryl Ascorbate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597798#bis-glyceryl-ascorbate-synthesis-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com